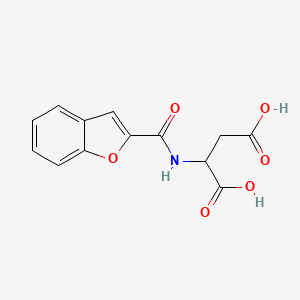
2-(1-Benzofuran-2-carbonylamino)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzofuran-2-carbonylamino)butanedioic acid, also known as 2-BFABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzofuran and is synthesized through a specific method. In
Wirkmechanismus
The mechanism of action of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inflammatory cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammatory cells, this compound has been shown to reduce inflammation and pain. In plants, this compound has been shown to enhance plant growth and improve crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-Benzofuran-2-carbonylamino)butanedioic acid in lab experiments include its high purity, stability, and ease of synthesis. However, there are also limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for enhancing plant growth and improving crop yields. In material science, further studies are needed to explore the potential use of this compound in the synthesis of novel materials such as polymers and nanoparticles.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction between benzofuran-2-carbonyl chloride and glycine in the presence of a base. This compound has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways. This compound exhibits various biochemical and physiological effects, and there are advantages and limitations to using it in lab experiments. Several future directions for the study of this compound have been identified, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid involves the reaction between benzofuran-2-carbonyl chloride and glycine in the presence of a base. This reaction results in the formation of this compound, which can be purified through recrystallization. The yield of this reaction is around 70-80%, and the purity of the product can be determined through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to enhance plant growth and improve crop yields. In material science, this compound has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-11(16)6-8(13(18)19)14-12(17)10-5-7-3-1-2-4-9(7)20-10/h1-5,8H,6H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCODSTWHQSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

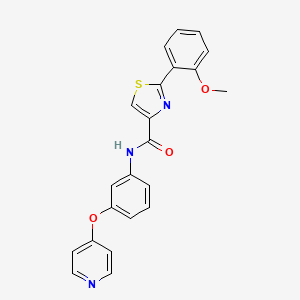
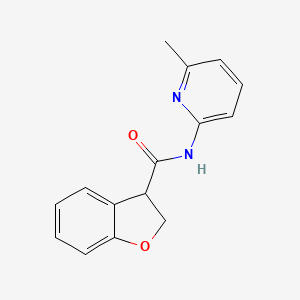
![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
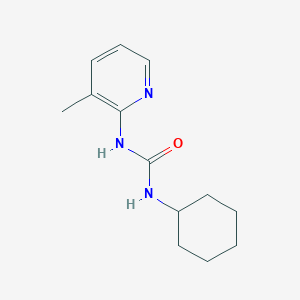
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
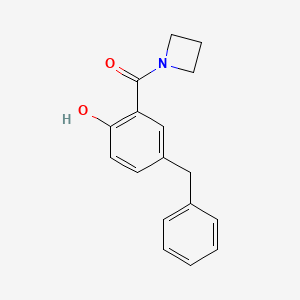
![1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)
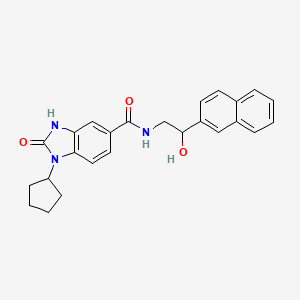
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)